molecular formula C14H12Cl2N2O3S B11638014 N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide

N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11638014
M. Wt: 359.2 g/mol
InChI Key: QJLWPWJTQRQIJE-UHFFFAOYSA-N
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Description

N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 3,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of two chlorine atoms on the phenyl ring, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature can also influence the compound’s physicochemical properties, such as solubility and stability, making it distinct from other similar compounds .

Properties

Molecular Formula

C14H12Cl2N2O3S

Molecular Weight

359.2 g/mol

IUPAC Name

N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-12-2-4-14(5-3-12)22(20,21)18-13-7-10(15)6-11(16)8-13/h2-8,18H,1H3,(H,17,19)

InChI Key

QJLWPWJTQRQIJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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